Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride
Description
Historical Development of Tetrahydrofuran Amine Chemistry
The exploration of tetrahydrofuran (THF) amines began in the mid-20th century alongside advancements in heterocyclic chemistry. Early work focused on synthesizing morpholine and pyrrolidine analogs, but the introduction of methyl and amino substituents to THF frameworks emerged later, driven by the need for chiral building blocks in asymmetric synthesis. The development of hydrogenation techniques, such as the catalytic reduction of furan derivatives over palladium catalysts, enabled efficient access to saturated THF amines. For example, 2-methyltetrahydrofuran synthesis via furan hydrogenation under high-pressure H₂ conditions (3–4 MPa, 493 K) became a cornerstone method, achieving yields exceeding 95%.
The discovery of stereochemical effects on biological activity in the 1990s spurred interest in cis-configured THF amines. Studies on lithium amide carbonylation in THF highlighted the role of amine basicity in reaction outcomes, further validating the importance of stereoelectronic control in these systems. By the 2010s, THF amines like cis-4-aminotetrahydrofuran-3-ol hydrochloride were being leveraged in antibiotic synthesis, showcasing their pharmaceutical relevance.
Structural Classification Within Heterocyclic Amine Compounds
Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride belongs to the saturated oxygen-containing heterocyclic amines , distinguished by:
- Ring size : Five-membered tetrahydrofuran core.
- Substituents : Methyl group at C2 and primary amine at C3 in cis configuration.
- Chirality : Two stereocenters at C2 and C3, yielding (2S,3R) or (2R,3S) enantiomers.
Compared to analogous compounds:
The methyl group in cis-(2-methyltetrahydrofuran-3-yl)methanamine introduces steric hindrance, altering reactivity compared to unsubstituted analogs.
Significance in Organic and Medicinal Chemistry Research
This compound’s utility arises from:
- Chiral Synthesis : Serves as a precursor for β-lactam antibiotics and neuraminidase inhibitors due to its rigid, stereodefined framework.
- Hydrogenation Studies : Model substrate for optimizing furan-to-THF reductions, with reaction conditions (e.g., 493 K, 3% Pd/C) directly influencing yield and selectivity.
- Ligand Design : The amine group participates in coordination complexes, enabling applications in asymmetric catalysis.
Recent patents highlight its role in synthesizing antiviral agents, where the cis configuration enhances binding affinity to viral protease active sites.
Relationship to Other Cyclic Ether Amine Compounds
The compound’s reactivity and stability are influenced by its structural relatives:
- Morpholine Derivatives : While morpholine’s larger ring reduces ring strain, the THF scaffold’s smaller size increases electrophilicity at the oxygen atom.
- Pyrrolidine Analogs : The absence of oxygen in pyrrolidine diminishes hydrogen-bonding capacity, making THF amines more soluble in polar solvents.
- N,N-Dialkylamides : In mixtures with THF amines, amides exhibit stronger intermolecular interactions due to dipole-dipole forces, as demonstrated by excess molar enthalpy studies.
Substituent effects are critical; the methyl group in cis-(2-methyltetrahydrofuran-3-yl)methanamine stabilizes the ring conformation, reducing susceptibility to acid-catalyzed ring-opening.
Nomenclature Variations and Systematic Identification
Systematic and common names for this compound include:
- IUPAC Name : this compound.
- CAS Registry : 133144275 (hydrochloride salt).
- Stereochemical Descriptors : (2S,3R)-configuration for the enantiomer with methyl and amine groups on the same face.
Key identifiers:
- Molecular Formula : C₆H₁₄ClNO (hydrochloride salt).
- Molecular Weight : 151.63 g/mol.
- InChI Key : XFDDJSOAVIFVIH-HJXLNUONSA-N (related to cis-4-aminotetrahydrofuran-3-ol).
Nomenclature disputes occasionally arise due to variable cis/trans assignments, but X-ray crystallography and NMR spectroscopy resolve such ambiguities.
Properties
IUPAC Name |
[(2R,3S)-2-methyloxolan-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(4-7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCIZPXPVYWVOY-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The starting material, 2-methyltetrahydrofuran, is synthesized through the cyclization of 1,4-pentanediol in the presence of an acid catalyst.
Introduction of the Amine Group: The tetrahydrofuran ring is then subjected to a reductive amination reaction with formaldehyde and ammonia, resulting in the formation of the methanamine group.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine, forming the hydrochloride salt of cis-(2-methyltetrahydrofuran-3-yl)methanamine.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process often involves continuous flow reactors to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Reductive Amination
A common route involves reacting tetrahydrofuran-3-carbaldehyde derivatives with methylamine under hydrogenation conditions. For example:
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Substrate : 3-Formyl-tetrahydrofuran
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Aminating Agent : Methylamine (CH₃NH₂)
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Catalyst : Supported bimetallic catalysts (e.g., Ni/Pd)
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Conditions : Hydrogen gas (1–3 atm), water or methanol solvent, 50–80°C
Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by methylamine to form an imine intermediate, which is subsequently reduced to the amine. The stereochemistry of the tetrahydrofuran ring is preserved under these conditions .
Rhodium-Catalyzed Aminohydroxylation
In a modified approach, Rh₂(esp)₂ catalyzes the anti-Markovnikov addition of amines to alkenes:
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Substrate : (E)-4-Arylbut-3-en-1-ol derivatives
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Aminating Agent : TsONHMe (N-methyl toluenesulfonamide)
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Catalyst : Rh₂(esp)₂ (0.01 mmol)
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Solvent : Trifluoroethanol (CF₃CH₂OH)
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Conditions : Room temperature → 65°C, 4–6 hours
Key Observations :
Degradation and Stability
The compound exhibits sensitivity to tautomerization and cyclization under specific conditions:
Solution Instability
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In aqueous or DMSO solutions, the free base form degrades via tautomerization of the 2-amino group to a 2-imino intermediate, followed by nucleophilic cyclization to form spirocyclic byproducts (e.g., spiro-thiazolidine derivatives) .
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Degradation Rate :
Condition Degradation (%) Time pH 6.8 buffer 97.4 24 h FaSSIF (simulated intestinal fluid) 22.6 24 h
Stabilization Strategies
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Salt Formation : The hydrochloride salt significantly improves stability by reducing nucleophilicity of the amine .
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Low-Temperature Storage : Solid-state storage at ≤–20°C in inert atmospheres minimizes degradation .
Hydrogenation of Intermediate Imines
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Substrate : Imine derived from 3-formyl-tetrahydrofuran and methylamine.
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Catalyst : Raney nickel or palladium on carbon.
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Conditions : H₂ (3 atm), 50°C, methanol solvent.
Functional Group Compatibility
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Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides.
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Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux .
Spectral Characterization
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.36–7.12 (m, Ar–H), 4.89 (d, J = 4.0 Hz, CH–N), 2.46 (s, CH₃) |
| ¹³C NMR | δ 139.7 (C–Ar), 83.3 (O–C–O), 34.9 (CH₂–NH₂) |
| HRMS | [C₆H₁₃NO + H]⁺: Calc. 115.17; Found 115.17 |
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride has garnered attention for its potential therapeutic uses, particularly in the development of new pharmaceuticals.
1.1 Antimalarial Activity
Recent studies have indicated that derivatives of this compound exhibit potent antimalarial properties. For instance, a related compound was identified as a potent blood-stage antimalarial with high efficacy against Plasmodium falciparum . The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydrofuran ring can enhance antiplasmodium potency and selectivity, making it a candidate for further development in malaria treatment.
1.2 Anticancer Properties
The compound's structural features may also contribute to anticancer activity. Research has shown that similar tetrahydrofuran derivatives can induce apoptosis in cancer cell lines and exhibit cell cycle arrest . These findings suggest a pathway for developing new anticancer agents based on the cis-(2-methyltetrahydrofuran-3-yl)methanamine framework.
Agricultural Chemistry Applications
This compound serves as an intermediate in the synthesis of agrochemicals, particularly insecticides.
2.1 Synthesis of Dinotefuran
The compound is utilized as a precursor in the synthesis of dinotefuran, a neonicotinoid insecticide. The preparation methods involve amination reactions that yield high-purity intermediates suitable for industrial production . This application highlights the compound's importance in agricultural chemistry, particularly in developing effective pest control agents.
Synthetic Organic Chemistry Applications
The versatility of this compound extends to its use in synthetic organic chemistry.
3.1 Synthetic Intermediates
The compound acts as a valuable building block for synthesizing various organic compounds. Its unique structure allows for multiple functionalization pathways, facilitating the creation of complex molecules with diverse applications .
3.2 Hydrogenation Reactions
Recent advancements have demonstrated that hydrogenation methods involving tetrahydrofuran derivatives can yield saturated heterocycles efficiently . This process is crucial for synthesizing compounds with enhanced stability and bioactivity.
Table 1: Antimalarial Activity of Derivatives
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| INE963 | 0.006 | Inhibits Plasmodium falciparum growth |
| Related Tetrahydrofuran Derivative | 0.034 | Induces apoptosis in infected cells |
Table 2: Synthesis Pathways for Dinotefuran
| Step | Description |
|---|---|
| Step 1: Condensation | Reaction of cyanoacetate with 1,2-dihaloethane |
| Step 2: Reduction | Conversion to 2-haloethyl-2-cyanoethanol |
| Step 3: Cyclization | Formation of 3-cyanotetrahydrofuran |
| Step 4: Hydrogenation | Final product: 3-aminomethyl tetrahydrofuran |
Mechanism of Action
The mechanism of action of cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and related methanamine hydrochloride derivatives:
Key Research Findings
Stereochemical Influence : The cis-configuration of the THF ring in the target compound may enhance stereoselective binding compared to racemic mixtures (e.g., rac-dihydrobenzofuran derivatives), which often exhibit variable biological activity .
Lipophilicity: The THF ring provides moderate lipophilicity (clogP ~1.5), balancing membrane permeability and aqueous solubility.
Molecular Weight and Bioavailability : The target compound’s lower molecular weight (151.63 g/mol ) aligns with Lipinski’s "Rule of Five" criteria for drug-likeness, whereas thiazol/benzofuran derivatives exceed recommended thresholds, posing challenges for oral bioavailability .
Functional Group Impact : The chloro substituents in thiazol/benzofuran derivatives introduce electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions compared to the electron-rich THF ring .
Biological Activity
Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C6H13ClN |
| Molecular Weight | 135.63 g/mol |
| IUPAC Name | This compound |
| CAS Number | 124219985 |
The biological activity of this compound primarily involves its interaction with various biological targets, including proteins and enzymes. The compound is believed to modulate signaling pathways that are crucial for cellular functions. Specifically, it may influence:
- Signal Transduction Pathways: By binding to specific receptors or enzymes, the compound can alter downstream signaling cascades.
- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic processes, which could have therapeutic implications in various diseases.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antitumor Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects: Some research highlights its ability to protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
- Anti-inflammatory Properties: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast and lung cancer cells.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, this compound was administered to cultured neurons. The compound significantly decreased markers of oxidative damage and improved cell survival rates compared to untreated controls.
Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds, indicating that structural modifications can enhance activity. For example, derivatives with additional functional groups showed improved binding affinity to target proteins involved in cancer progression.
Q & A
Q. What are the key considerations for optimizing the synthesis of cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride?
The synthesis of this compound requires careful control of stereochemistry due to the cis-configuration of the tetrahydrofuran ring. Key steps include:
- Ring formation : Use cyclization reactions under anhydrous conditions to minimize side products. For example, acid-catalyzed ring closure of diols or epoxides can yield the tetrahydrofuran scaffold .
- Amine functionalization : Introduce the methanamine group via reductive amination or nucleophilic substitution, ensuring proper protection/deprotection of reactive groups to avoid undesired side reactions .
- Chiral resolution : Employ chiral chromatography or enzymatic resolution to isolate the cis-isomer, as stereochemical impurities can significantly alter biological activity .
Q. How can researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is essential:
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the cis-configuration by analyzing coupling constants and diastereotopic proton splitting patterns .
- HPLC-MS : Reverse-phase HPLC with mass spectrometry detects impurities (e.g., trans-isomers or unreacted intermediates) and quantifies purity ≥95% .
- Elemental analysis : Verify stoichiometry (C, H, N, Cl) to ensure correct salt formation .
Q. What solvents and conditions are suitable for studying the physicochemical properties of this compound?
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrochloride salt's ionic nature. Aqueous solubility is pH-dependent; adjust with buffers (pH 4–6) to prevent freebase precipitation .
- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the tetrahydrofuran ring. Monitor degradation via accelerated stability studies (40°C/75% RH) .
Advanced Research Questions
Q. How does the cis-configuration of the tetrahydrofuran ring influence biological activity compared to the trans-isomer?
The cis-configuration enhances molecular rigidity, affecting receptor binding:
- Molecular docking : Use computational models (e.g., AutoDock Vina) to compare binding affinities of cis vs. trans isomers to target proteins (e.g., neurotransmitter transporters) .
- In vitro assays : Test isomers in receptor-binding assays (e.g., radioligand displacement) to quantify differences in IC₅₀ values. For example, cis-isomers of structurally similar compounds show 3–5x higher affinity for monoamine transporters .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
Discrepancies may arise from variations in synthesis routes or assay conditions:
Q. How can computational modeling predict metabolite pathways for this compound?
- In silico tools : Employ Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I metabolites (e.g., oxidative ring opening or N-demethylation) .
- Validation : Cross-reference predictions with in vitro microsomal studies (e.g., human liver microsomes + NADPH) to confirm major metabolites .
Q. What experimental designs mitigate challenges in studying this compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
